molecular formula C19H22N2O4 B12134849 2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid

2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid

Cat. No.: B12134849
M. Wt: 342.4 g/mol
InChI Key: FTTWLLDGXMIJLU-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid is an organic compound that belongs to the class of secondary amines This compound is characterized by the presence of a methoxyphenethyl group and a phenylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases. In this process, the starting materials, such as 4-methoxyphenethylamine and phenylamine, are reacted with butanoic acid derivatives under specific conditions. The reduction is typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor interactions. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

4-anilino-2-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C19H22N2O4/c1-25-16-9-7-14(8-10-16)11-12-20-17(19(23)24)13-18(22)21-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3,(H,21,22)(H,23,24)

InChI Key

FTTWLLDGXMIJLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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